molecular formula C15H18ClN5O2S B7151136 5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine

5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine

Cat. No.: B7151136
M. Wt: 367.9 g/mol
InChI Key: JXPISMOHSXBGPL-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine and piperazine rings, which are known for their significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-methylpyridine with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine stands out due to its specific combination of pyridine and piperazine rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2S/c1-11-2-3-18-14(8-11)20-4-6-21(7-5-20)24(22,23)13-9-12(16)10-19-15(13)17/h2-3,8-10H,4-7H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPISMOHSXBGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)S(=O)(=O)C3=C(N=CC(=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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